
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, Density functional theory (DFT), and Hirshfeld surface analysis . These techniques provide insights into the molecular geometry, vibrational frequencies, and intermolecular bonding of the compounds .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule .
Wissenschaftliche Forschungsanwendungen
Electrophilic Amination of Fluorophenols
Electrophilic amination of fluorophenols, such as 4-fluorophenol, has been investigated using diazenes in the presence of ZrCl(4) under mild conditions. This process results in the substitution of the fluorine atom with an amine group, leading to the formation of 2-chloro-4-amino-substituted phenols. This reaction pathway demonstrates the potential of using electrophilic amination for functionalizing fluorophenol derivatives, which could be applicable to the modification of compounds like 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine (Bombek et al., 2004).
Marfey's Reagent in Enantiomeric Analysis
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is extensively used for the separation and analysis of enantiomeric isomers of amino acids and amine compounds. Its application spans across various fields, including amino acid analysis, peptide sequencing, and pharmaceutical compound evaluation, offering advantages over other pre-column derivatization techniques and direct chromatographic separations (B'hymer et al., 2003).
Fluorescent Sensors for Zn2+
The development of ratiometric fluorescent sensors for Zn(2+), such as members of the rhodafluor family, highlights the use of hybrid fluorescein and rhodamine fluorophores for detecting Zn(2+) ions. These sensors undergo significant changes in quantum yield upon binding with Zn(2+), making them valuable tools for applications where traditional sensors are inadequate due to their tight binding requirements (Burdette & Lippard, 2002).
Amine-Reactive Fluorescence Dyes
Amine-reactive fluorescence dyes based on meso-carboxyBODIPY, such as pentafluorophenyl (2-PFP) and succinimidyl (2-NHS) esters, exhibit significant changes in emission spectra and intensity upon conjugation with target molecules. This property enables fast and selective fluorogenic detection and labeling of amines, amino acids, and proteins, with potential applications in various fields, including food spoilage detection and protein staining (Jeon et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis and characterization of “2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine” and related compounds. This could include studies on their polymorphism, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHEYVHOGEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
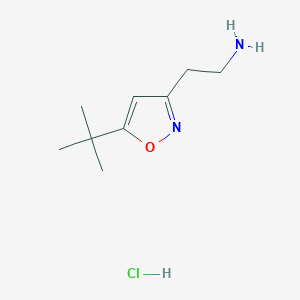
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)
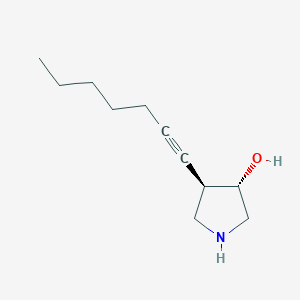
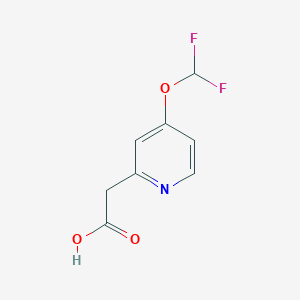
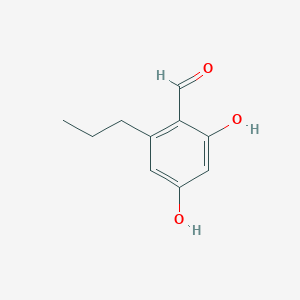
![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
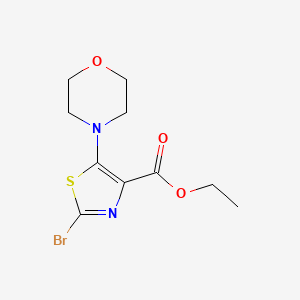
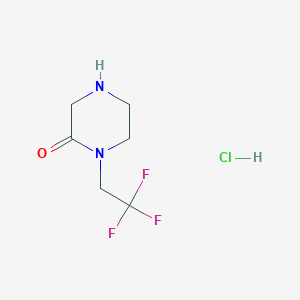
![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)
